Brilliant sulfaflavine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Brilliant sulfaflavine is synthesized through a series of chemical reactions involving acridine as the core component. . The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired quality of the dye .

Analyse Des Réactions Chimiques

Types of Reactions: Brilliant sulfaflavine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its fluorescence properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of this compound, while substitution reactions can result in derivatives with altered functional groups .

Applications De Recherche Scientifique

Chemical Applications

Fluorescent Probes

Brilliant sulfaflavine is widely used as a fluorescent probe in chemical research. Its ability to emit fluorescence upon excitation makes it an invaluable tool for studying chemical reactions and molecular interactions. Researchers leverage its properties to track reaction pathways and monitor the dynamics of molecular interactions in real-time.

Case Study: Spray Drift Assessment

In agricultural research, this compound is utilized to evaluate pesticide application techniques. A study assessed its effectiveness in quantifying spray drift, which is crucial for minimizing off-target deposition of agricultural sprays. The results indicated that this compound could effectively trace the movement of pesticides, providing insights into application efficiency and environmental impact .

Biological Applications

Fluorescent Staining

In biological sciences, this compound serves as a fluorescent stain for visualizing cells and tissues under fluorescence microscopy. Its bright yellow fluorescence allows for clear imaging of cellular structures, facilitating studies on cell morphology and behavior.

Cell Tracking Studies

this compound is employed to label cells for tracking their movement, division, and differentiation. This application is particularly useful in developmental biology and cancer research, where understanding cell dynamics is essential. Studies have shown that it minimally impacts cell viability, making it a reliable marker for live-cell imaging .

Medical Applications

Gene Expression Assays

In medical research, this compound is utilized in assays designed to track gene expression and molecular interactions within cells. Its fluorescent properties enable researchers to visualize gene activity in live cells, aiding in the understanding of disease mechanisms and potential therapeutic targets.

Case Study: Hematology Diagnostics

Recent advancements have incorporated this compound in point-of-care devices for counting white blood cells. This application enhances diagnostic capabilities by providing rapid results on immune responses . The integration of this compound into diagnostic platforms demonstrates its versatility beyond traditional laboratory settings.

Industrial Applications

Molecular Probes and Sensors

this compound is also applied in developing molecular probes and sensors. Its ability to bind to specific biomolecules allows researchers to create sensitive detection systems for various analytes. These applications are crucial in environmental monitoring and quality control processes in manufacturing.

Mécanisme D'action

The mechanism of action of brilliant sulfaflavine involves its interaction with nucleic acids and other polyanionic cellular structures. The compound intercalates or binds externally to DNA or RNA strands, enhancing its fluorescence properties when excited by appropriate wavelengths of light. This allows for detailed visualization of cellular structures containing these acids . The molecular targets and pathways involved include nucleic acids and other polyanionic components within cells .

Comparaison Avec Des Composés Similaires

Acridine Orange: Another acridine-based dye used for similar applications in fluorescence microscopy.

Ethidium Bromide: A fluorescent dye commonly used for staining nucleic acids in molecular biology.

Propidium Iodide: A fluorescent stain used to identify dead cells in a population.

Uniqueness of Brilliant Sulfaflavine: this compound is unique due to its bright yellow fluorescence and its ability to bind to cellular components, making it a valuable tool for visualizing and studying biological tissues and cells. Its specific interaction with nucleic acids and other polyanionic structures sets it apart from other similar compounds .

Propriétés

Numéro CAS |

2391-30-2 |

|---|---|

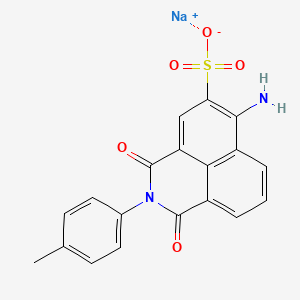

Formule moléculaire |

C19H14N2NaO5S |

Poids moléculaire |

405.4 g/mol |

Nom IUPAC |

sodium;6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |

InChI |

InChI=1S/C19H14N2O5S.Na/c1-10-5-7-11(8-6-10)21-18(22)13-4-2-3-12-16(13)14(19(21)23)9-15(17(12)20)27(24,25)26;/h2-9H,20H2,1H3,(H,24,25,26); |

Clé InChI |

FOFPFWJBEIMSGG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+] |

SMILES isomérique |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+] |

SMILES canonique |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

2391-30-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Brilliant acid flavine 10J; Brilliant Acid Yellow 8G; Brilliant Sulfa Flavine; Brilliant sulfaflavine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Brilliant Sulfaflavine (BSF) in scientific research?

A1: BSF is primarily used as a fluorescent tracer in various research fields. This includes:

- Spray Drift Assessment: BSF is used to evaluate the effectiveness of pesticide application techniques and to quantify spray drift, helping researchers understand and minimize off-target deposition of agricultural sprays. [, , , , ]

- Hydrology and Soil Science: BSF helps visualize and quantify solute transport processes in porous media like soils. It allows researchers to study water movement, identify preferential flow paths, and assess the impact of soil properties on solute transport. [, , , ]

Q2: What makes BSF a suitable choice as a fluorescent tracer in these applications?

A2: Several factors contribute to BSF's suitability as a fluorescent tracer:

- High Fluorescence Intensity: BSF exhibits strong fluorescence when excited by UV light, allowing for sensitive detection even at low concentrations. [, ]

- Solubility: BSF is soluble in water, making it easy to use in aqueous solutions for spray applications and soil column experiments. []

Q3: How does the pH of the solution affect BSF fluorescence?

A3: While BSF demonstrates relatively stable fluorescence across a range of pH values compared to dyes like Fluorescein or Pyranine, its fluorescence intensity is not entirely unaffected by pH changes. [] Therefore, researchers should consider the potential impact of pH variations in their experimental setup and analysis, especially when working with solutions of varying pH.

Q4: Can BSF be used alongside other tracers in research?

A5: Yes, BSF can be used in combination with other tracers. For example, it has been successfully used with Rhodamine B in a dual tracer system to evaluate the impact of adjuvants on spray drift. [] Additionally, researchers studying soil transport processes have used BSF alongside Sulforhodamine B and Oxazine 170, exploiting their different sorption characteristics to gain a more comprehensive understanding of transport mechanisms. []

Q5: What are the limitations of using BSF as a tracer?

A5: Despite its advantages, there are some limitations to consider when using BSF:

- Photodegradation: While relatively stable, BSF can undergo photodegradation upon prolonged exposure to sunlight, potentially impacting measurement accuracy. Researchers should account for this by minimizing light exposure or applying appropriate correction factors. [, , ]

- Adsorption: BSF can adsorb to certain materials, such as soil particles, which may lead to an underestimation of its concentration in the solution. Researchers should consider this factor when selecting materials and interpreting results. [, ]

- Temperature Sensitivity: Research indicates that solution temperature can influence the fluorescence intensity of BSF. [] It is crucial to maintain consistent temperatures during experiments or incorporate appropriate correction models to account for temperature variations.

Q6: What analytical techniques are used to quantify BSF?

A7: Fluorescence spectroscopy is the primary method for quantifying BSF. [, , , ] The technique relies on the detection of light emitted by BSF when excited by UV light. Researchers establish calibration curves using known BSF concentrations to relate the measured fluorescence intensity to the corresponding concentration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.